molecular formula C24H33NO2 B4305289 4-({CYCLOHEXYL[(4-HYDROXY-3,5-DIMETHYLPHENYL)METHYL]AMINO}METHYL)-2,6-DIMETHYLPHENOL

4-({CYCLOHEXYL[(4-HYDROXY-3,5-DIMETHYLPHENYL)METHYL]AMINO}METHYL)-2,6-DIMETHYLPHENOL

Cat. No.: B4305289
M. Wt: 367.5 g/mol
InChI Key: DFKXSUNMXDTGDX-UHFFFAOYSA-N
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Description

4,4’-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl group linked to two 2,6-dimethylphenol units through a methylene bridge. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) typically involves the reaction of cyclohexylamine with formaldehyde and 2,6-dimethylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Mixing cyclohexylamine and formaldehyde in a suitable solvent.
  • Adding 2,6-dimethylphenol to the reaction mixture.
  • Heating the mixture to promote the formation of the methylene bridge.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds.

Scientific Research Applications

4,4’-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.

    Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.

    Antioxidant Activity: The phenolic groups in the compound can scavenge free radicals, reducing oxidative stress.

    Signal Transduction: It may interact with cellular signaling pathways, modulating gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(2,6-dimethylphenol)
  • 4,4’-Methylenebis(2-methylcyclohexylamine)
  • 4,4’-Methylenebis(2,6-diethylaniline)

Uniqueness

4,4’-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol) is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

4-[[cyclohexyl-[(4-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2/c1-16-10-20(11-17(2)23(16)26)14-25(22-8-6-5-7-9-22)15-21-12-18(3)24(27)19(4)13-21/h10-13,22,26-27H,5-9,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKXSUNMXDTGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN(CC2=CC(=C(C(=C2)C)O)C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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